3-Methyl-5-nitrobenzoic acid
Overview
Description
3-Methyl-5-nitrobenzoic acid is an aromatic compound characterized by a methyl group and a nitro group attached to a benzoic acid core. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
3-Methyl-5-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid . This reaction typically occurs under controlled conditions to ensure high selectivity and yield. Another method involves the nitration of methyl 3-methylbenzoate followed by hydrolysis . Industrial production methods often focus on optimizing these reactions to minimize waste and improve efficiency.
Chemical Reactions Analysis
3-Methyl-5-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include 3-amino-5-methylbenzoic acid and other substituted benzoic acids.
Scientific Research Applications
3-Methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the compound’s reactivity and interactions with other molecules. In biological systems, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-5-nitrobenzoic acid can be compared to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid . These compounds share similar structural features but differ in the position of the nitro group, which affects their chemical reactivity and applications. For example, 2-nitrobenzoic acid is commonly used in the synthesis of dyes, while 4-nitrobenzoic acid is a precursor for the anesthetic procaine . The unique positioning of the methyl and nitro groups in this compound gives it distinct properties and applications.
Properties
IUPAC Name |
3-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFOJQNGFJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623134 | |
Record name | 3-Methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113882-33-0 | |
Record name | 3-Methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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